molecular formula C12H18O5 B14381887 Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate CAS No. 90046-70-1

Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate

Cat. No.: B14381887
CAS No.: 90046-70-1
M. Wt: 242.27 g/mol
InChI Key: HSYHMLLALONNGD-UHFFFAOYSA-N
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Description

Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate is a chemical compound with the molecular formula C12H18O5 It is characterized by a cyclopentene ring attached to a hydroxy group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate typically involves the reaction of cyclopentene with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Ethanol or other suitable organic solvents

    Catalyst: Sodium ethoxide or other strong bases

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents; typically performed in dichloromethane or acetone.

    Reduction: LiAlH4 or sodium borohydride (NaBH4); typically performed in ether or tetrahydrofuran (THF).

    Substitution: Amines or alcohols; typically performed in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of diethyl (cyclopent-1-en-1-yl)propanedioate.

    Reduction: Formation of diethyl (cyclopent-1-en-1-yl)(hydroxy)propanediol.

    Substitution: Formation of substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a prodrug, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate involves its interaction with various molecular targets and pathways. For example, in biological systems, the ester groups can be hydrolyzed by esterases to release the active hydroxy compound. This hydroxy compound can then participate in further biochemical reactions, such as oxidation or reduction, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar structure but lacks the cyclopentene ring and hydroxy group.

    Cyclopentene: Similar structure but lacks the ester and hydroxy groups.

    Ethyl acetoacetate: Similar ester functionality but different ring structure.

Uniqueness

Diethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate is unique due to the presence of both a cyclopentene ring and hydroxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.

Properties

CAS No.

90046-70-1

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 2-(cyclopenten-1-yl)-2-hydroxypropanedioate

InChI

InChI=1S/C12H18O5/c1-3-16-10(13)12(15,11(14)17-4-2)9-7-5-6-8-9/h7,15H,3-6,8H2,1-2H3

InChI Key

HSYHMLLALONNGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CCCC1)(C(=O)OCC)O

Origin of Product

United States

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